5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole
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Overview
Description
The compound 5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole is a complex heterocyclic molecule It features multiple fused rings, including triazole, thiadiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole and thiadiazole rings, followed by their fusion with the pyrazole ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Thiadiazole derivatives: Known for their anticancer and anti-inflammatory properties.
Pyrazole derivatives: Known for their analgesic and anti-inflammatory activities
Uniqueness
The uniqueness of 5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole lies in its multi-fused ring system, which combines the properties of triazole, thiadiazole, and pyrazole moieties.
Properties
Molecular Formula |
C14H13ClF2N8S |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-6-[3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13ClF2N8S/c1-4-24-7(3)10(6(2)22-24)8-5-9(19-18-8)11-23-25-12(14(15,16)17)20-21-13(25)26-11/h5H,4H2,1-3H3,(H,18,19) |
InChI Key |
XWOPDAABWLFQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C(F)(F)Cl)C |
Origin of Product |
United States |
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